1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
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Overview
Description
1-(Piperidin-4-yl)bicyclo[211]hexane-5-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves a modular approach utilizing photochemistry. One efficient method is the [2+2] cycloaddition reaction, which allows for the creation of new building blocks that can be further derivatized through numerous transformations . This approach is advantageous as it opens up access to sp3-rich chemical space, which is valuable for developing bio-active compounds .
Chemical Reactions Analysis
1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid has several applications in scientific research:
Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: The compound’s potential bioactivity suggests it could be used in drug discovery and development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism by which 1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with enzymes or receptors involved in key biological processes.
Comparison with Similar Compounds
1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid can be compared to other bicyclic compounds such as bicyclo[1.1.1]pentane and bicyclo[2.2.2]octane. While all these compounds share a bicyclic framework, this compound is unique due to its specific substitution pattern and the presence of a piperidine ring
Similar Compounds
- Bicyclo[1.1.1]pentane
- Bicyclo[2.2.2]octane
- Bicyclo[2.2.1]heptane
These compounds, while structurally related, differ in their chemical reactivity and applications, highlighting the versatility and specificity of this compound in scientific research.
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
1-piperidin-4-ylbicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C12H19NO2/c14-11(15)10-8-1-4-12(10,7-8)9-2-5-13-6-3-9/h8-10,13H,1-7H2,(H,14,15) |
InChI Key |
WAJWHBWNTOHTHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1C2C(=O)O)C3CCNCC3 |
Origin of Product |
United States |
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